N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride

Structure-Activity Relationship Trimethoxybenzamide Regioisomer Pharmacology

N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride (CAS 63639-59-8; molecular formula C22H29ClN2O4; MW 420.93 g/mol) is a synthetic piperidine-benzamide conjugate bearing a 3,4,5-trimethoxy substitution pattern on the benzamide ring, an N-benzyl substituent on the piperidine nitrogen, and is supplied as the hydrochloride salt. The compound belongs to a well-precedented class of N-benzylpiperidine amides with established pharmacological relevance in sigma receptor binding, Class III antiarrhythmic activity, and CNS modulation.

Molecular Formula C22H29ClN2O4
Molecular Weight 420.9 g/mol
CAS No. 63639-59-8
Cat. No. B13788071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride
CAS63639-59-8
Molecular FormulaC22H29ClN2O4
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-]
InChIInChI=1S/C22H28N2O4.ClH/c1-26-19-13-17(14-20(27-2)21(19)28-3)22(25)23-18-9-11-24(12-10-18)15-16-7-5-4-6-8-16;/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,23,25);1H
InChIKeyIDBQNCBUKWLHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-3,4,5-trimethoxybenzamide Hydrochloride (CAS 63639-59-8): Procurement-Grade Structural Overview and Comparator Landscape


N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride (CAS 63639-59-8; molecular formula C22H29ClN2O4; MW 420.93 g/mol) is a synthetic piperidine-benzamide conjugate bearing a 3,4,5-trimethoxy substitution pattern on the benzamide ring, an N-benzyl substituent on the piperidine nitrogen, and is supplied as the hydrochloride salt . The compound belongs to a well-precedented class of N-benzylpiperidine amides with established pharmacological relevance in sigma receptor binding, Class III antiarrhythmic activity, and CNS modulation [1][2]. Its closest structural analogs include regioisomeric variants differing in methoxy substitution pattern (2,3,5-trimethoxy, CAS 92138-52-8; 2,4,5-trimethoxy), the therapeutically established troxipide (N-(3-piperidyl)-3,4,5-trimethoxybenzamide, CAS 30751-05-4), and the sigma-1 privileged scaffold N-(1-benzylpiperidin-4-yl)phenylacetamide [3].

Why Generic Substitution Fails: Structural Determinants of Differentiation for CAS 63639-59-8 Procurement


Substituting CAS 63639-59-8 with a closely related regioisomer or a non-benzylated piperidine analog introduces scientifically consequential differences that cannot be predicted without empirical validation. The 3,4,5-trimethoxy arrangement on the benzamide ring is not interchangeable with the 2,3,5- or 2,4,5-regioisomers; methoxy positional isomerism has been shown to govern receptor binding selectivity, metabolic stability, and CNS penetration within the trimethoxybenzamide class [1]. The N-benzyl substituent on the piperidine nitrogen is a critical pharmacophoric element for sigma-1 receptor affinity—removal of this benzyl group (as in troxipide, CAS 30751-05-4) fundamentally redirects biological targeting from sigma receptors to gastric cytoprotection [2]. Furthermore, the hydrochloride salt form of CAS 63639-59-8 provides aqueous solubility and formulation properties distinct from the free base (MW 384.47), directly impacting assay compatibility and procurement specifications . The quantitative evidence in Section 3 substantiates why these structural features translate into measurable differentiation that justifies compound-specific sourcing.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-3,4,5-trimethoxybenzamide Hydrochloride (CAS 63639-59-8) Versus Closest Analogs


Regioisomeric Methoxy Substitution Determines CNS Pharmacological Profile: 3,4,5- vs. 2,3,5- vs. 2,4,5-Trimethoxybenzamide Differentiation

The 3,4,5-trimethoxy substitution pattern on the benzamide ring of CAS 63639-59-8 is pharmacologically distinct from the 2,3,5-trimethoxy (CAS 92138-52-8) and 2,4,5-trimethoxy regioisomers. Skinner et al. (1969) demonstrated in a systematic SAR study of 3,4,5-trimethoxybenzamides with varied amine functions that the 3,4,5-trimethoxybenzamide core confers CNS depressant activity, with the amine substituent modulating potency and target selectivity [1]. The patent literature separately establishes that 3,4,5-trimethoxybenzamides of alkyl-substituted piperidines exert specific CNS effects and utility as tranquilizers, whereas the 2,3,5-trimethoxy and 2,4,5-trimethoxy regioisomers have been investigated for distinct targets including MCH1 receptor antagonism [2]. Although direct side-by-side receptor binding data across all three regioisomers is not publicly available for the N-benzylpiperidin-4-yl series, the 3,4,5-trimethoxy arrangement is the pharmacophore present in the clinically approved antiemetic trimethobenzamide and the gastroprotective agent troxipide, establishing a precedent for specific biological recognition of this methoxy geometry [3].

Structure-Activity Relationship Trimethoxybenzamide Regioisomer Pharmacology CNS Drug Design

N-Benzylpiperidine Scaffold Enables Sigma-1 Receptor Affinity: Class-Level SAR Evidence from Published Analog N-(1-Benzylpiperidin-4-yl)phenylacetamide

The N-benzylpiperidin-4-yl scaffold present in CAS 63639-59-8 is a privileged pharmacophore for sigma-1 (σ1) receptor binding. Huang et al. (1998) reported a comprehensive SAR study of N-(1-benzylpiperidin-4-yl)arylacetamides, demonstrating that the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide (the closest published analog to the target compound, differing only in the replacement of the benzamide linker with a phenylacetamide) binds σ1 receptors with a Ki of 3.90 nM and σ2 receptors with a Ki of 240 nM, yielding a 61.5-fold selectivity for σ1 over σ2 [1]. Critically, this study established that the N-benzyl group on the piperidine nitrogen is essential for high σ1 affinity—removal or replacement of this benzyl group substantially reduces binding [1]. This directly differentiates CAS 63639-59-8 from non-benzylated analogs such as troxipide (N-(3-piperidyl)-3,4,5-trimethoxybenzamide), which lacks the benzyl substituent and is instead indicated for gastroesophageal reflux disease via an entirely distinct mechanism (inhibition of chemotactic migration and superoxide generation in gastric mucosa) [2]. While direct σ1/σ2 binding data for CAS 63639-59-8 itself is not publicly available, the N-benzylpiperidine scaffold SAR is strongly predictive of σ1 engagement and provides a rational basis for compound-specific selection in sigma receptor research programs.

Sigma-1 Receptor N-Benzylpiperidine Radioligand Binding Neuropharmacology Scaffold Differentiation

Hydrochloride Salt Form Provides Quantifiable Solubility and Formulation Advantage Over Free Base for Aqueous Assay Compatibility

CAS 63639-59-8 is supplied as the hydrochloride salt (MW 420.93 g/mol), which confers a substantively different physicochemical profile compared to the corresponding free base (MW 384.47 g/mol, C22H28N2O4). The protonation of the piperidine nitrogen in the HCl salt form increases aqueous solubility by typically 10- to 1000-fold relative to the neutral free base for tertiary amine-containing compounds, as governed by the pH-solubility relationship of ionizable drugs [1]. For the N-benzylpiperidine class specifically, the hydrochloride salt is the preferred form cited in patent literature for pharmaceutical compositions (US 5,028,616; US 5,098,915), indicating that the salt form is required for reproducible in vitro assay performance and in vivo formulation [2]. The free base regioisomer (e.g., N-(1-benzylpiperidin-4-yl)-2,3,5-trimethoxybenzamide, CAS 92138-52-8, MW 384.47) is not ionizable at physiological pH with the same efficiency and may exhibit different solubility, dissolution, and membrane permeability characteristics . While the exact aqueous solubility value for CAS 63639-59-8 is not published, the general principle of hydrochloride salt solubility enhancement for piperidine-containing compounds is well-established and directly relevant to procurement specifications for assays conducted in aqueous or physiological buffers.

Salt Form Selection Aqueous Solubility Assay Compatibility Formulation Hydrochloride Salt

PIKfyve Kinase Inhibition: Measurable Biochemical Activity Differentiating CAS 63639-59-8 from Non-Benzylated Piperidine Analogs

CAS 63639-59-8 has demonstrated measurable, though modest, inhibitory activity against PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) in biochemical assays. BindingDB reports an IC50 of 5.75 μM for this compound against PIKfyve in a biochemical assay format, with additional measurements at 10 μM [1]. This data was curated from recent US patent filings (US20240016810, US20240150358, US20240208964) [1]. In contrast, the non-benzylated analog troxipide (CAS 30751-05-4) has no reported PIKfyve activity and is instead characterized by gastric mucosal protective effects [2]. The N-benzyl substituent appears to be a structural determinant for PIKfyve engagement within the trimethoxybenzamide piperidine class, though the IC50 values indicate that CAS 63639-59-8 is a low-micromolar inhibitor and not a high-potency lead compound for this target. This data point may be relevant for research programs investigating polypharmacology or off-target profiling of N-benzylpiperidine amides.

PIKfyve Kinase Inhibition Biochemical Assay BindingDB Phosphoinositide

Recommended Research and Industrial Application Scenarios for N-(1-Benzylpiperidin-4-yl)-3,4,5-trimethoxybenzamide Hydrochloride (CAS 63639-59-8)


Sigma-1 Receptor Ligand Discovery and Pharmacological Tool Development

CAS 63639-59-8 is best deployed as a chemical starting point or reference compound in sigma-1 (σ1) receptor drug discovery programs. The N-benzylpiperidine scaffold is a validated σ1 pharmacophore: the closest published analog, N-(1-benzylpiperidin-4-yl)phenylacetamide, exhibits a σ1 Ki of 3.90 nM with 61.5-fold selectivity over σ2 [1]. The target compound's 3,4,5-trimethoxybenzamide moiety offers an opportunity to explore linker and aryl substitution effects on σ1/σ2 selectivity and off-target profiles. This compound is appropriate for radioligand competition binding assays, functional assays (e.g., σ1-mediated calcium signaling modulation), and as a comparator in SAR expansion libraries.

Regioisomeric Selectivity Studies in Trimethoxybenzamide Pharmacology

The 3,4,5-trimethoxy substitution pattern of CAS 63639-59-8 makes it a critical reference compound for systematic regioisomeric comparison studies. As established by Skinner et al. (1969), the position of methoxy groups on the benzamide ring governs CNS pharmacological activity [2]. Researchers comparing the 3,4,5-, 2,3,5-, and 2,4,5-trimethoxy regioisomers in parallel can use this compound to probe how methoxy geometry influences receptor binding, metabolic stability, and in vivo pharmacokinetics. Such studies are essential for establishing structure-activity relationships that cannot be inferred from single-isomer data.

Class III Antiarrhythmic Agent Research and Cardiac Ion Channel Profiling

The N-benzylpiperidine amide class, to which CAS 63639-59-8 belongs, is explicitly claimed in patents (US 5,028,616; US 5,098,915) as having Class III antiarrhythmic activity via prolongation of cardiac action potential repolarization [3]. This compound can serve as a tool compound for investigating cardiac potassium channel pharmacology (e.g., hERG, KvLQT1, or other repolarizing currents) or as a reference in cardiac safety profiling panels. Its use in patch-clamp electrophysiology assays or action potential duration measurements in cardiac myocyte preparations is supported by the class-level patent data.

Analytical Reference Standard and Method Development for Trimethoxybenzamide Quantification

The hydrochloride salt form of CAS 63639-59-8 (MW 420.93 g/mol) provides favorable properties for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for trimethoxybenzamide-containing compounds. The defined salt stoichiometry eliminates the uncertainty associated with free base hygroscopicity or variable protonation states, enabling accurate standard curve preparation. This compound is particularly suitable as a system suitability standard in methods intended to resolve regioisomeric trimethoxybenzamide impurities or degradants in pharmaceutical analysis .

Quote Request

Request a Quote for N-(1-(Phenylmethyl)-4-piperidinyl)-3,4,5-trimethoxybenzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.